molecular formula C25H22N2O3 B3015350 N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide CAS No. 1359500-95-0

N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide

Cat. No. B3015350
CAS RN: 1359500-95-0
M. Wt: 398.462
InChI Key: QZFMWVYAWKWKNE-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide, also known as EPhB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPhB belongs to the class of quinoline-based compounds and has been synthesized using various methods.

Scientific Research Applications

Catalytic Applications

  • The Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides demonstrates the utility of N-O bonds as internal oxidants in a selective, high-yielding process for constructing valuable tetrahydroisoquinolinone products (Rakshit et al., 2011). This method's versatility is shown by altering the directing group's substituent.
  • A palladium-catalyzed domino reaction involving o-aminobenzamides with benzyl alcohols in water was developed for synthesizing 4-phenylquinazolinones. This process illustrates an innovative approach to N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting the importance of water in activating the hydroxyl group of benzyl alcohol for the smooth generation of palladium species (Hikawa et al., 2012).

Receptor Binding Studies

  • [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have been evaluated for binding to sigma-2 receptors, demonstrating high affinity and usefulness as ligands for studying sigma-2 receptors in vitro. This highlights the potential for developing novel imaging agents or therapeutic compounds targeting sigma-2 receptors (Xu et al., 2005).

Fluorescent Sensing

  • Bisquinoline derivatives have been synthesized for their zinc ion-induced fluorescence, offering insights into the development of fluorescent sensors for zinc ions. These findings are crucial for biological and analytical applications, including cellular fluorescent microscopic analysis (Mikata et al., 2009).

properties

IUPAC Name

N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-3-30-24-16-23(17-7-5-4-6-8-17)27-22-14-11-19(15-21(22)24)26-25(28)18-9-12-20(29-2)13-10-18/h4-16H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFMWVYAWKWKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide

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